

Application Notes and Protocols for Nucleic Acid Delivery Using TAT (47-57)

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Compound of Interest

Compound Name: TAT (47-57), TAMRA-labeled

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Introduction

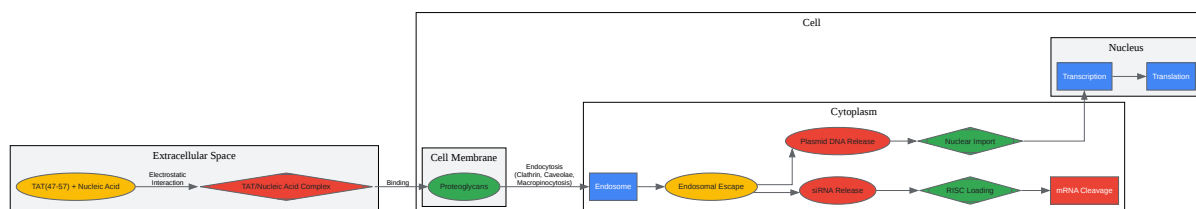
The field of nucleic acid-based therapeutics holds immense promise for treating a wide range of diseases. However, the efficient delivery of these macromolecules into target cells remains a significant hurdle. The cell membrane acts as a formidable barrier to large, negatively charged molecules like DNA and RNA. To overcome this, various delivery vectors are being explored, with cell-penetrating peptides (CPPs) emerging as a particularly promising non-viral strategy.

This document provides detailed application notes and protocols for utilizing the TAT (47-57) peptide for the delivery of nucleic acids. The TAT peptide is derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus, type 1 (HIV-1). The specific sequence corresponding to amino acids 47-57 (YGRKKRRQRRR) is a highly cationic region responsible for the protein's ability to transduce across cellular membranes. This property has been harnessed to facilitate the intracellular delivery of a variety of cargo molecules, including nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA).

Mechanism of Cellular Uptake

The primary mechanism by which TAT (47-57) facilitates the cellular uptake of nucleic acids is through endocytosis. The cationic nature of the peptide allows for electrostatic interactions with the negatively charged phosphate backbone of nucleic acids, leading to the formation of condensed nanoparticles. These complexes then interact with negatively charged

proteoglycans on the cell surface, triggering their internalization through various endocytic pathways. While the exact pathway can be cell-type and cargo-dependent, evidence suggests the involvement of clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Once inside the cell, the complexes are enclosed in endosomes, and for the nucleic acid to be functional, it must escape the endosome and reach its target compartment (the cytoplasm for siRNA and the nucleus for plasmid DNA).



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Cellular uptake pathway of TAT(47-57)/nucleic acid complexes.

Quantitative Data Summary

The efficiency of TAT (47-57)-mediated nucleic acid delivery can vary depending on several factors, including the type of nucleic acid, the cell line used, and the charge ratio of the peptide to the nucleic acid. The following tables summarize quantitative data from various studies.

Table 1: TAT (47-57) Mediated Plasmid DNA Delivery Efficiency

Cell Line	Plasmid Reporter	TAT/DNA Charge Ratio (N/P)	Transfection Efficiency	Reference
HeLa	pEGFP	8:1	~25% GFP positive cells	[1]
CHO-K1	pCMV-Luc	16:1	~10 ⁵ RLU/mg protein	[2]
HEK293	pGL3-Promoter	10:1	~2-fold increase vs. naked DNA	[3][4]
COS-7	pEGFP-E7	5:1 (w/w)	Visible GFP expression	[5]

Table 2: TAT (47-57) Mediated siRNA Delivery Efficiency

Cell Line	Target Gene	TAT/siRNA Molar Ratio	Knockdown Efficiency	Reference
Huh-7	HCV 5'UTR	20:1	~70% reduction in HCV RNA	[6][7]
HeLa	Luciferase	10:1	~65% reduction in luciferase expression	[8]
A549	p38 MAP Kinase	N/A (conjugate)	~30-45% mRNA knockdown	[9]

Table 3: Cytotoxicity of TAT (47-57) Peptide

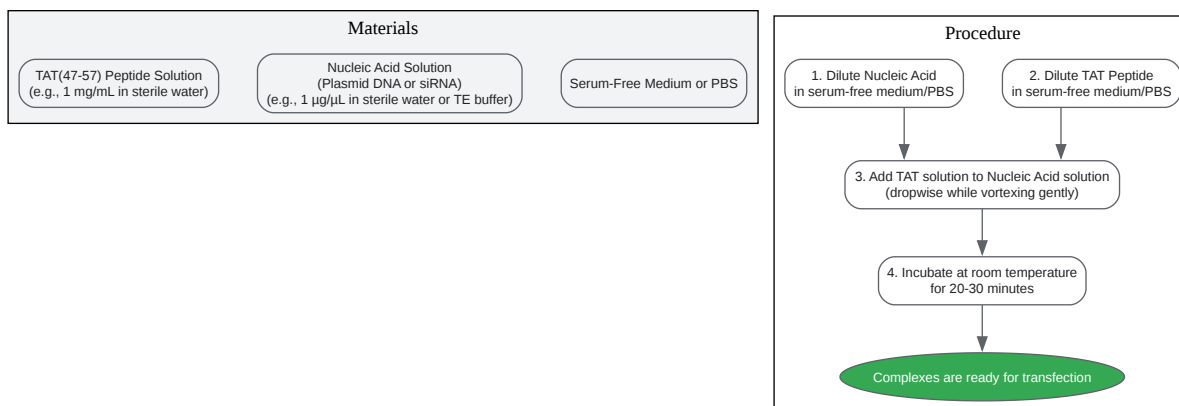
Cell Line	Assay	Concentration (μM)	Cell Viability (%)	Reference
HeLa	WST-1	50	>90%	[10]
CHO-K1	WST-1	50	>95%	[10]
B16-F10	MTT	10	~85%	[11]
KB-3-1	SRB	15	~100%	[9]

Experimental Protocols

The following are detailed protocols for the formation of TAT (47-57)/nucleic acid complexes and their subsequent delivery into cultured cells.

Protocol 1: Formation of TAT (47-57)/Nucleic Acid Complexes

This protocol describes the preparation of complexes between the TAT (47-57) peptide and either plasmid DNA or siRNA. The charge ratio (N/P ratio), which is the ratio of the number of nitrogen atoms in the peptide to the number of phosphate groups in the nucleic acid, is a critical parameter for optimal complex formation and delivery efficiency.



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Workflow for TAT(47-57)/nucleic acid complex formation.

Materials:

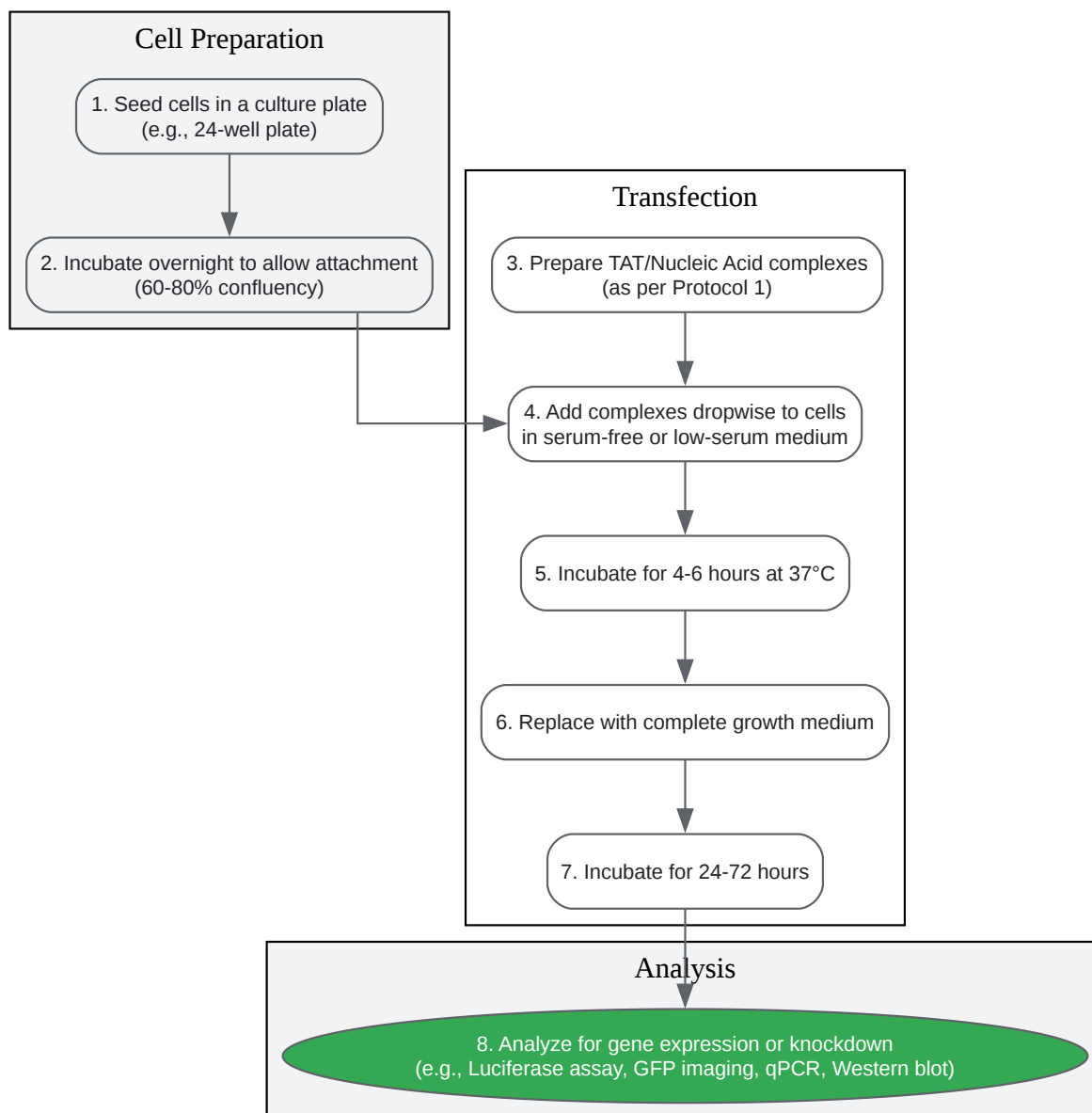
- TAT (47-57) peptide (lyophilized powder)
- Sterile, nuclease-free water
- Nucleic acid (plasmid DNA or siRNA) of high purity
- Serum-free cell culture medium (e.g., Opti-MEM) or sterile Phosphate-Buffered Saline (PBS)
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- **Peptide Reconstitution:** Dissolve the lyophilized TAT (47-57) peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.
- **Calculate Required Volumes:** Determine the desired N/P ratio. For TAT (47-57) (YGRKKRRQRRR), there are 8 basic residues (6 Arg + 2 Lys). The molecular weight of the peptide is approximately 1599 g/mol. The average molecular weight of a DNA base pair is ~650 g/mol, and for siRNA, it is ~13,300 g/mol for a 21-mer.
 - **N/P Ratio Calculation:**
 - Moles of Nitrogen (N) in TAT = (mass of TAT / MW of TAT) * 8
 - Moles of Phosphate (P) in DNA = (mass of DNA / (MW of DNA per bp * number of bp)) * 2
 - Moles of Phosphate (P) in siRNA = (mass of siRNA / MW of siRNA) * (number of nucleotides * 2)
- **Complex Formation:** a. In a sterile microcentrifuge tube, dilute the desired amount of nucleic acid in serum-free medium or PBS. b. In a separate sterile microcentrifuge tube, dilute the calculated amount of TAT (47-57) peptide stock solution in the same volume of serum-free medium or PBS. c. Gently add the diluted TAT peptide solution to the diluted nucleic acid solution dropwise while gently vortexing or flicking the tube. Crucially, add the peptide to the nucleic acid, not the other way around. d. Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation. The complexes are now ready for addition to cells.

Protocol 2: Cell Transfection with TAT (47-57)/Nucleic Acid Complexes

This protocol outlines the steps for transfecting mammalian cells in culture with the pre-formed TAT (47-57)/nucleic acid complexes.



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